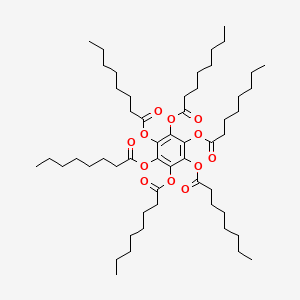
Benzene-hexa-n-octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene-hexa-n-octanoate is an organic compound with the molecular formula C54H90O12. It is a derivative of benzene, where six octanoate (octanoic acid) groups are esterified to the benzene ring. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzene-hexa-n-octanoate typically involves the esterification of benzene with octanoic acid. One common method is the reaction of benzene with octanoyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The esterification reaction is typically conducted at elevated temperatures and may involve the use of solvents to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Benzene-hexa-n-octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of octanoic acid derivatives.
Reduction: Formation of benzene-hexa-n-octanol.
Substitution: Formation of halogenated benzene derivatives.
Applications De Recherche Scientifique
Benzene-hexa-n-octanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification reactions and aromatic substitution mechanisms.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds
Mécanisme D'action
The mechanism of action of benzene-hexa-n-octanoate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release octanoic acid, which can interact with cellular pathways. The benzene ring can participate in aromatic interactions with proteins and other biomolecules, influencing their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene-hexa-n-hexanoate: Similar structure but with hexanoate groups instead of octanoate.
Benzene-hexa-n-decanoate: Similar structure but with decanoate groups.
Benzene-hexa-n-butanoate: Similar structure but with butanoate groups
Uniqueness
Benzene-hexa-n-octanoate is unique due to its specific ester groups, which confer distinct physical and chemical properties.
Propriétés
Numéro CAS |
65201-71-0 |
|---|---|
Formule moléculaire |
C54H90O12 |
Poids moléculaire |
931.3 g/mol |
Nom IUPAC |
[2,3,4,5,6-penta(octanoyloxy)phenyl] octanoate |
InChI |
InChI=1S/C54H90O12/c1-7-13-19-25-31-37-43(55)61-49-50(62-44(56)38-32-26-20-14-8-2)52(64-46(58)40-34-28-22-16-10-4)54(66-48(60)42-36-30-24-18-12-6)53(65-47(59)41-35-29-23-17-11-5)51(49)63-45(57)39-33-27-21-15-9-3/h7-42H2,1-6H3 |
Clé InChI |
ZYULWONIYVWSQP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)OC1=C(C(=C(C(=C1OC(=O)CCCCCCC)OC(=O)CCCCCCC)OC(=O)CCCCCCC)OC(=O)CCCCCCC)OC(=O)CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


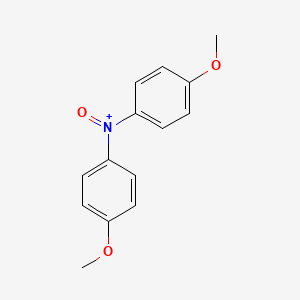


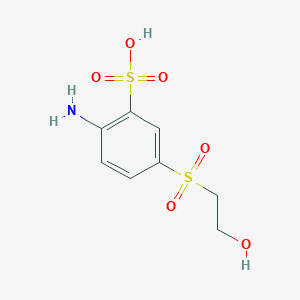
![6-[(4-Oxohexyl)oxy]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B14496219.png)
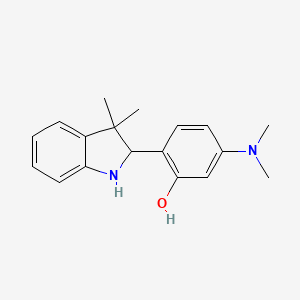
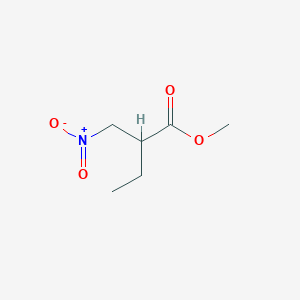
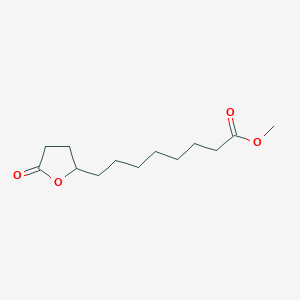


![4,4-Dimethyl-2-phenyl-1,3-dioxaspiro[4.5]decan-6-one](/img/structure/B14496260.png)
![Bis[bis(phenylsulfanyl)methyl]mercury](/img/structure/B14496262.png)
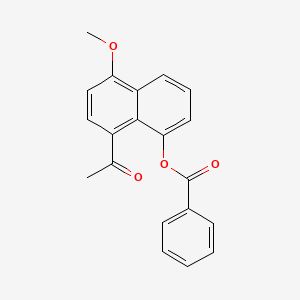
![2,2-Dimethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane](/img/structure/B14496294.png)
